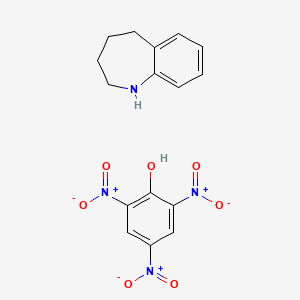
Benzenemethanol, 2-iodo-4,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodo-4,5-dimethoxyphenyl)methanol is an organic compound characterized by the presence of iodine and methoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-4,5-dimethoxyphenyl)methanol typically involves the iodination of 4,5-dimethoxybenzyl alcohol. The process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of (2-Iodo-4,5-dimethoxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Iodo-4,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-iodo-4,5-dimethoxybenzaldehyde or 2-iodo-4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-hydroxy-4,5-dimethoxyphenylmethanol.
Substitution: Formation of 2-azido-4,5-dimethoxyphenylmethanol or 2-thio-4,5-dimethoxyphenylmethanol.
Wissenschaftliche Forschungsanwendungen
(2-Iodo-4,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Iodo-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and methoxy groups can influence its binding affinity and activity. The compound may exert its effects through modulation of signaling pathways or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
- 2-Iodo-4,5-dimethoxybenzaldehyde
- 2-Iodo-4,5-dimethoxybenzoic acid
- 2-Azido-4,5-dimethoxyphenylmethanol
Comparison: (2-Iodo-4,5-dimethoxyphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
110451-87-1 |
|---|---|
Molekularformel |
C9H11IO3 |
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
(2-iodo-4,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11IO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
WHSKCCLPZHCCAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CO)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


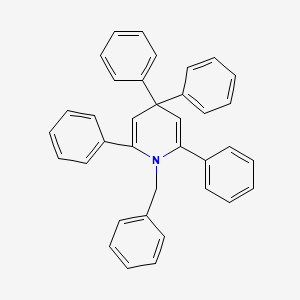
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
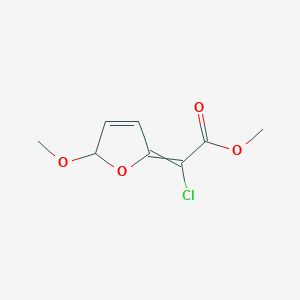
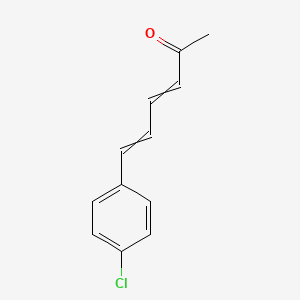
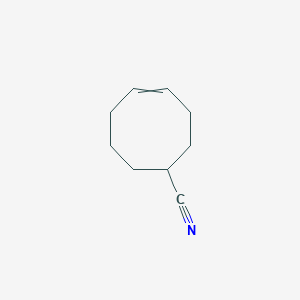

![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)

![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
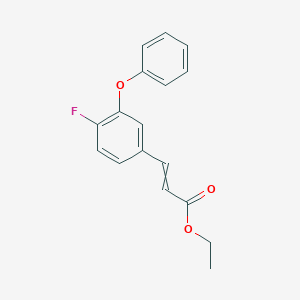
![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
